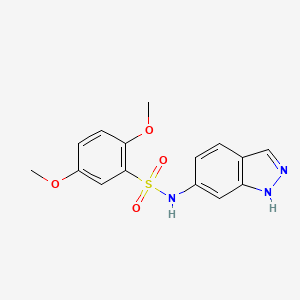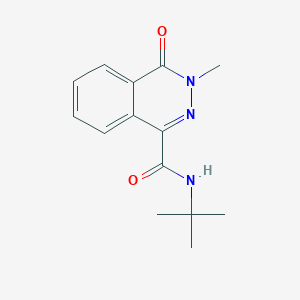![molecular formula C18H19N3O3 B3748017 N-(2-cyanophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea](/img/structure/B3748017.png)
N-(2-cyanophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea
Übersicht
Beschreibung
N-(2-cyanophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea, also known as CDEU, is a synthetic compound that belongs to the class of urea derivatives. It has gained significant attention in scientific research due to its potential therapeutic properties.
Wirkmechanismus
The mechanism of action of N-(2-cyanophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea is not fully understood. However, studies have suggested that it exerts its anti-tumor activity by inhibiting the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. It has also been shown to activate the p53 pathway, which is a key regulator of cell cycle arrest and apoptosis. Additionally, N-(2-cyanophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea has been found to inhibit the activity of the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-(2-cyanophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species and increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. It has also been found to reduce the levels of inflammatory markers, such as C-reactive protein and interleukin-1β. In animal studies, N-(2-cyanophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea has been found to reduce tumor growth and angiogenesis.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-cyanophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in a laboratory setting. It has been extensively studied for its potential therapeutic properties, which makes it a suitable candidate for further research. However, there are also some limitations to using N-(2-cyanophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. Additionally, N-(2-cyanophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea has not been tested extensively in human clinical trials, which limits its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for research on N-(2-cyanophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea. One area of research could be to further investigate its mechanism of action and identify its molecular targets. Another area of research could be to study its potential therapeutic applications in various diseases, such as cancer and inflammatory disorders. Additionally, studies could be conducted to optimize its pharmacokinetic properties and improve its bioavailability. Overall, N-(2-cyanophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea has significant potential as a therapeutic agent, and further research is needed to fully understand its properties and applications.
Conclusion:
In conclusion, N-(2-cyanophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. It has been found to possess anti-tumor, anti-inflammatory, and anti-angiogenic activities. However, its mechanism of action is not fully understood, and further research is needed to fully understand its properties and applications. N-(2-cyanophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea has several advantages for lab experiments, but also has limitations due to its lack of extensive testing in human clinical trials. Overall, N-(2-cyanophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea has significant potential as a therapeutic agent, and further research is needed to fully explore its properties.
Wissenschaftliche Forschungsanwendungen
N-(2-cyanophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea has been extensively studied for its potential therapeutic properties. It has been shown to possess anti-tumor, anti-inflammatory, and anti-angiogenic activities. In vitro studies have demonstrated that N-(2-cyanophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea inhibits the proliferation of cancer cells, induces cell cycle arrest, and promotes apoptosis. It has also been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the expression of angiogenic factors, such as VEGF.
Eigenschaften
IUPAC Name |
1-(2-cyanophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-23-16-8-7-13(11-17(16)24-2)9-10-20-18(22)21-15-6-4-3-5-14(15)12-19/h3-8,11H,9-10H2,1-2H3,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRYPAYMLFXBNNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)NC2=CC=CC=C2C#N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Cyanophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-chloro-N-(5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide](/img/structure/B3747955.png)
![5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B3747956.png)
![ethyl 4-(methoxymethyl)-6-methyl-3-[(trichloroacetyl)amino]thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B3747957.png)
![ethyl 3-[(dichloroacetyl)amino]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B3747961.png)
![N-[3-methyl-1-(3-methylbenzyl)-1H-pyrazol-5-yl]nicotinamide](/img/structure/B3747975.png)

![2-{2-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3747991.png)
![methyl 2-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}thio)benzoate](/img/structure/B3747996.png)
![2-{4-[(3-chloro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}pyrimidine](/img/structure/B3748005.png)
![4-[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B3748029.png)
![N-(2-cyanophenyl)-N'-[3-(2-pyridin-2-ylethyl)phenyl]urea](/img/structure/B3748032.png)

